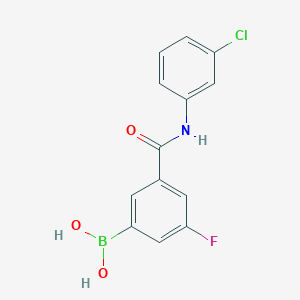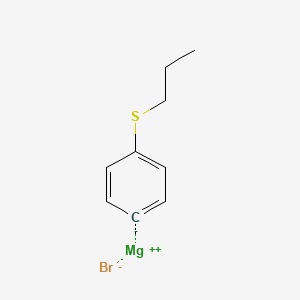
Magnesium;propylsulfanylbenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;propylsulfanylbenzene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a propylsulfanylbenzene group and a bromide ion. This unique structure allows it to participate in various chemical reactions, making it a valuable reagent in both laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;propylsulfanylbenzene;bromide can be synthesized through the reaction of propylsulfanylbenzene with magnesium metal in the presence of anhydrous ether. The reaction typically involves the following steps:
Preparation of the Grignard Reagent: Magnesium turnings are added to an anhydrous ether solution of propylsulfanylbenzene.
Initiation: A small amount of iodine may be added to initiate the reaction.
Reaction: The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) until the magnesium is completely consumed, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Reactors: Large reactors equipped with stirring mechanisms and inert gas purging systems.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired purity.
Quality Control: Analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy are used to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;propylsulfanylbenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
Substitution: Can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: Used in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran (THF) is typically used as the solvent.
Temperature: Reactions are usually carried out at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Result from coupling reactions.
Scientific Research Applications
Magnesium;propylsulfanylbenzene;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials with specific properties.
Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: Utilized in the synthesis of biologically active compounds for research in medicinal chemistry.
Mechanism of Action
The mechanism of action of Magnesium;propylsulfanylbenzene;bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge on the carbon, facilitating the formation of new carbon-carbon bonds. The compound’s reactivity is influenced by the nature of the substituents on the benzene ring and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of a propylsulfanylbenzene group.
Ethylmagnesium Bromide: Contains an ethyl group instead of a propylsulfanylbenzene group.
Uniqueness
Magnesium;propylsulfanylbenzene;bromide is unique due to the presence of the propylsulfanyl group, which can impart different reactivity and selectivity compared to other Grignard reagents. This makes it particularly useful in specific synthetic applications where the propylsulfanyl group can participate in additional interactions or provide steric hindrance.
Properties
Molecular Formula |
C9H11BrMgS |
|---|---|
Molecular Weight |
255.46 g/mol |
IUPAC Name |
magnesium;propylsulfanylbenzene;bromide |
InChI |
InChI=1S/C9H11S.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h4-7H,2,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
AHIRUFKSLCRSFX-UHFFFAOYSA-M |
Canonical SMILES |
CCCSC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


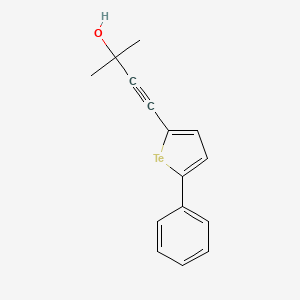
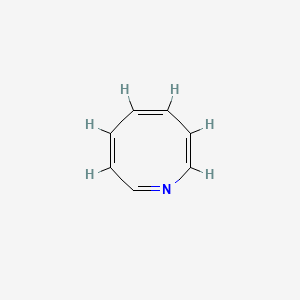

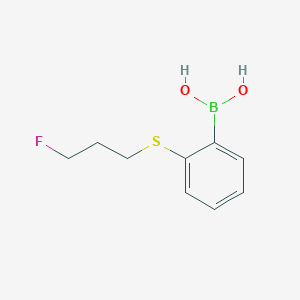
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
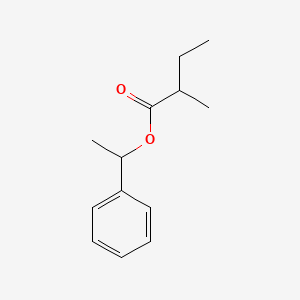
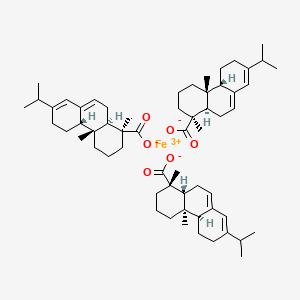
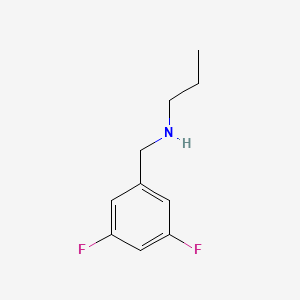
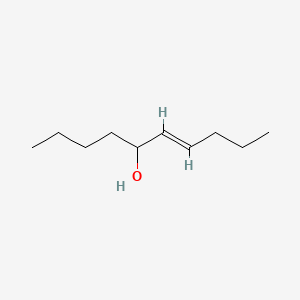



![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)
